3-Iodothyroacetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDXSUPAYTFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Oxidation of 3-Iodothyronamine (T1AM)
The most widely reported chemical synthesis of TA1 involves the oxidation of 3-iodothyronamine (T1AM), a thyroid hormone derivative. Wood et al. (2009) developed a protocol where T1AM is subjected to oxidative deamination using amine oxidases or chemical oxidizing agents. The reaction typically proceeds in a two-step process:
-
Oxidative Deamination : T1AM is treated with a monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO) in the presence of oxygen, yielding an intermediate aldehyde.
-
Aldehyde Oxidation : The aldehyde intermediate is further oxidized to TA1 using aldehyde dehydrogenase (ALDH) or strong oxidizing agents like potassium permanganate (KMnO₄).
This method achieves a purity of >95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The synthetic route is summarized below:
Reaction Scheme
Alternative Synthetic Routes
While less common, TA1 has also been synthesized via iodination of thyroacetic acid precursors. For example, 3,5,3′-triiodothyroacetic acid (TRIAC) can undergo selective deiodination at the 5- and 3′-positions using reductive deiodinases or chemical reductants like sodium bisulfite (NaHSO₃). However, this method is less efficient due to competing side reactions and lower yields (~60–70%) compared to T1AM oxidation.
Enzymatic and Biochemical Preparation
In Vitro Enzymatic Conversion in Cell Cultures
HepG2 cells (human hepatocellular carcinoma cells) have been utilized to study the enzymatic conversion of T1AM to TA1. These cells express MAO-A, MAO-B, and ALDH, enabling complete oxidative deamination. Key experimental findings include:
Tissue Homogenate Models
Human thyroid gland homogenates efficiently metabolize T1AM to TA1, with a conversion efficiency of ~70% over 3 hours. This pathway is critical for understanding endogenous TA1 production, as the thyroid gland contains high levels of MAO and ALDH.
In Vivo Metabolic Pathways
TA1 is endogenously produced as a degradation product of T1AM in rodents and humans. Studies in mice demonstrate:
-
Pharmacokinetics : Intraperitoneal administration of T1AM (50 mg·kg⁻¹) results in rapid TA1 detection in serum within 15 minutes, peaking at 1–2 hours.
-
Excretion : TA1 is further metabolized to iodine-free thyroacetic acid (TA0) via deiodinases and excreted in urine.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are standard for confirming TA1 structure and purity. Key spectral data include:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for quantification. TA1 elutes at 8.2 minutes under the following conditions:
-
Column : C18 (250 × 4.6 mm, 5 μm)
-
Mobile Phase : Acetonitrile:water (40:60) + 0.1% trifluoroacetic acid
-
Flow Rate : 1.0 mL·min⁻¹
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Time | Applications |
|---|---|---|---|---|
| Chemical Synthesis | 80–90% | >95% | 6–8 hrs | Bulk production for research |
| HepG2 Cell Conversion | 60–70% | 90–95% | 3–4 hrs | Mechanistic studies |
| Thyroid Homogenate | 70–75% | 85–90% | 3 hrs | Endogenous metabolism research |
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodothyroacetic acid undergoes various chemical reactions, including:
Oxidation: It acts as a reducing agent and can detoxify reactive oxygen species.
Reduction: It can be reduced back to 3-iodothyronamine under certain conditions.
Substitution: It can participate in substitution reactions, particularly involving its iodine atom.
Common Reagents and Conditions:
Oxidation: Requires oxidative enzymes like monoamine oxidase.
Reduction: Requires reducing agents such as hydrogen or hydrides.
Substitution: Typically involves halogen exchange reactions with appropriate nucleophiles.
Major Products:
Oxidation: Produces reactive oxygen species and other oxidative metabolites.
Reduction: Yields 3-iodothyronamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodothyroacetic acid has several scientific research applications:
Chemistry: Used to study redox properties and oxidative stress mechanisms.
Biology: Investigated for its role in cellular metabolism and redox status.
Industry: Limited industrial applications, primarily used in research and development settings.
Wirkmechanismus
The mechanism of action of 3-iodothyroacetic acid involves its redox properties. It acts as a reducing agent, detoxifying reactive oxygen species and indirectly preventing their formation . It also modulates the activity of sirtuin-1, a mitochondrial NAD±dependent deacetylase, which plays a crucial role in controlling genome stability and cellular redox status .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
TA1 shares structural and metabolic links with several thyroid hormone derivatives. Key comparisons include:
3-Iodothyronamine (T1AM)
- Structural Relationship : T1AM is the direct precursor of TA1, formed via decarboxylation of T3/T3.
- Redox Properties :
- Metabolic Effects : T1AM increases hepatic glucose production and lipolysis, while TA1 shows weaker gluconeogenic activity .
- Neuroprotection : Both activate AKT signaling, but TA1’s anticonvulsant effects depend on histamine H1 receptors, unlike T1AM .
Thyroid Hormones (T3 and T4)
- Mechanism: T3/T4 primarily act via nuclear receptors to regulate gene transcription, while TA1 exerts rapid, non-genomic effects (e.g., SIRT1 modulation) .
- Oxidative Stress : T3/T4 increase mitochondrial ROS production, whereas TA1 reduces lipid peroxidation and enhances antioxidant defenses .
3,5,3'-Triiodothyroacetic Acid (Triac)
- Receptor Affinity: Triac binds nuclear thyroid hormone receptors with high affinity, unlike TA1, which lacks receptor-mediated genomic activity .
Key Research Findings and Data Tables
Table 1: Antioxidant and Pro-Oxidant Profiles
| Compound | Superoxide Scavenging (%) | Hydroxyl Radical Scavenging (%) | SIRT1 Activity (vs. Control) | Lipoperoxidation (TBARS Level) |
|---|---|---|---|---|
| TA1 | 45 ± 5* | 60 ± 7** | ↑ 2.5-fold | No change* |
| T1AM | 55 ± 6* | N/A | ↓ 40% | ↑ 1.8-fold* |
| T3 | N/A | N/A | ↓ 20% | ↑ 2.0-fold |
Data from Fenton reaction assays ; TA1 uniquely quenches hydroxyl radicals ; In brown adipocyte models .
Table 2: Neuroprotective and Metabolic Effects
| Compound | Anticonvulsant Activity (ED₅₀) | AKT Activation | Histamine Dependency | MAO-B Inhibition |
|---|---|---|---|---|
| TA1 | 7–11 µg/kg* | Yes | Yes (H1 receptor) | No |
| T1AM | Inactive | Yes | No | No |
| Triac | N/A | Partial | No | N/A |
*TA1 reduces pentylenetetrazole-induced seizures via PI3K/AKT and histamine pathways .
Mechanistic Insights and Clinical Implications
- Antioxidant vs.
- Neuroprotection: TA1’s anticonvulsant effects are histamine-dependent, suggesting novel targets for epilepsy treatment .
Biologische Aktivität
3-Iodothyroacetic acid (TA1) is a significant metabolite of thyroid hormones, specifically derived from 3-iodothyronamine (3T1AM). This compound has garnered attention due to its diverse biological activities, which include metabolic regulation, modulation of pain sensitivity, and potential therapeutic applications. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is synthesized from thyroid hormones through various enzymatic processes, primarily involving decarboxylation and oxidative deamination. It exhibits distinct physiological effects compared to traditional thyroid hormones, suggesting unique mechanisms of action.
Biological Activities
1. Metabolic Effects
Research has demonstrated that TA1 influences metabolic processes significantly. For instance:
- Thermogenesis : TA1 has been shown to enhance thermogenic activity in brown adipose tissue, leading to increased energy expenditure in animal models. This effect is often contrasted with the actions of thyroxine (T4) and triiodothyronine (T3), which primarily promote energy storage rather than expenditure .
- Cardiometabolic Regulation : Studies indicate that TA1 may play a role in cardiovascular health by modulating heart rate and blood pressure. Experimental approaches have revealed that TA1 administration can lead to improved myocardial perfusion under stress conditions .
2. Neurological Effects
TA1's influence extends into the central nervous system:
- Pain Modulation : TA1 has been reported to reduce the threshold for noxious stimuli in mice, indicating its potential role in pain sensitivity modulation. This effect appears to be mediated by brain histamine pathways .
- Behavioral Changes : In behavioral studies, TA1 administration produced antidepressant-like effects in mice, suggesting a potential application in mood disorders .
Table 1: Summary of Key Findings on this compound
| Study | Model | Findings |
|---|---|---|
| Chiellini et al. (2012) | Mice | TA1 levels detected post-administration; significant metabolic effects observed. |
| Manni et al. (2018) | Rodents | TA1 enhances pain sensitivity; dependent on histamine release. |
| Braverman et al. (1970) | Humans | In vivo formation of TA3 and TA4 from T4 administration, indicating metabolic pathways involving TA1. |
Case Studies
Case Study 1: Cardiovascular Outcomes
In a study examining the cardiometabolic effects of TA1, researchers found that administration improved outcomes during pharmacologic stress testing in animal models. The results suggested that TA1 could enhance myocardial perfusion and reduce cardiac stress responses .
Case Study 2: Neurological Impact
A behavioral study focused on the antidepressant-like effects of TA1 revealed that mice treated with this compound exhibited reduced anxiety-like behaviors compared to control groups. This effect was linked to alterations in histamine signaling pathways within the brain .
Q & A
Q. What are the primary metabolic pathways responsible for the generation of 3-iodothyroacetic acid (TA1) in vivo?
TA1 is produced via two main pathways: (1) oxidative deamination and decarboxylation of levothyroxine (LT4) derivatives, as observed in studies on thyroid hormone metabolism ; (2) enzymatic degradation of 3-iodothyronamine (T1AM) by deiodinases (Dio1/Dio3), yielding TA1 as an inactive metabolite . Methodologically, these pathways are validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track isotopic labeling and enzyme-specific inhibitors in cellular models .
Q. What validated analytical methods are recommended for quantifying TA1 in cellular and tissue samples?
LC-MS/MS is the gold standard for TA1 quantification. A validated protocol involves lysing cells (e.g., PCCL3 thyrocytes), extracting metabolites with organic solvents, and using deuterated internal standards to correct for matrix effects. This method achieves high specificity, with a limit of detection (LOD) of 0.1 nM and inter-day precision <15% .
Q. How does TA1 differ structurally and functionally from its precursor, T1AM?
TA1 lacks the ethylamine side chain of T1AM, which is critical for T1AM’s rapid cardiac and thermogenic effects. Functionally, TA1 does not activate trace amine-associated receptor 1 (TAAR1) but interacts with histamine receptors and transient receptor potential (TRP) channels . Structural analysis via nuclear magnetic resonance (NMR) confirms these distinctions .
Advanced Research Questions
Q. Why do studies report conflicting bioactivity for TA1, such as its role in thermoregulation versus itch induction?
Discrepancies arise from model-specific variables. For example, TA1 induces histamine-mediated itching in mice via H1/H4 receptors , but lacks thermoregulatory effects in vivo due to rapid clearance or compensatory pathways . Experimental design factors (e.g., dosing, species, endpoint assays) must be critically evaluated to resolve contradictions .
Q. What methodological challenges exist in distinguishing TA1 from structurally similar iodinated metabolites?
Cross-reactivity in immunoassays and co-elution in chromatographic methods are key issues. Advanced LC-MS/MS workflows with high-resolution mass spectrometers (e.g., Q-TOF) and ion mobility separation can mitigate this. For example, differentiating TA1 from 3-iodothyronamine sulfonate requires optimized collision energy and MRM transitions .
Q. How does TA1 modulate neuroprotective signaling pathways, such as AKT, in neuronal cells?
In hippocampal neurons, TA1 activates AKT via histamine receptor crosstalk, reducing excitotoxic damage from kainic acid. This is demonstrated using phospho-specific antibodies and siRNA knockdown of histamine receptors in HMC3 microglial cells . Contrastingly, TA1’s lack of effect on ERK phosphorylation highlights pathway specificity .
Q. What evidence supports TA1’s role as an endogenous ligand for non-GPCR targets?
TA1 binds mitochondrial proteins (e.g., adenine nucleotide translocase) and apolipoprotein B100, altering energy metabolism and lipoprotein trafficking. These interactions are validated via surface plasmon resonance (SPR) and co-immunoprecipitation in hepatic cell lines .
Q. How can researchers address the limited data on endogenous TA1 concentrations in human tissues?
Current gaps stem from analytical variability (e.g., antibody-based vs. mass spectrometry methods). A consensus approach involves harmonizing pre-analytical protocols (e.g., sample stabilization with protease inhibitors) and multi-laboratory validation using standardized reference materials .
Methodological Recommendations
- Experimental Design : Use genetic knockout models (e.g., histamine receptor-deficient mice) to isolate TA1-specific effects from confounding pathways .
- Data Interpretation : Apply multivariate analysis (e.g., sparse PLS-DA) to disentangle TA1’s multitarget actions in omics datasets .
- Analytical Rigor : Include negative controls (e.g., serum-free media) to account for fetal bovine serum-derived TA1 in cell culture studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
